(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: CGP-029482的合成涉及[5-氧代-5,6-二氢-吲哚(1,2-a)喹啉-7-基]乙酸的制备。合成路线通常包括以下步骤:
吲哚喹啉核的形成: 该步骤涉及适当前体的环化以形成吲哚喹啉核结构。
功能化: 然后对核结构进行功能化,以在所需位置引入乙酸部分。
工业生产方法: 虽然CGP-029482的具体工业生产方法尚未得到广泛报道,但该化合物在研究实验室中使用标准有机合成技术合成。 生产过程涉及多个纯化和表征步骤,以确保高纯度和产量 .
化学反应分析
反应类型: CGP-029482主要经历以下类型的反应:
氧化: 该化合物在特定条件下可以氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
取代: 取代反应可用于在分子上的特定位置引入不同的取代基。
常见试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常采用硼氢化钠或氢化锂铝等还原剂。
取代: 在适当条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
形成的主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生氧化衍生物,而还原可以产生化合物的还原形式 .
科学研究应用
CGP-029482具有广泛的科学研究应用,包括但不限于:
化学: 用作工具化合物来研究蛋白激酶CK2的抑制及其对各种生化途径的影响。
生物学: 用于细胞和分子生物学研究,以研究CK2在细胞信号传导、增殖和凋亡中的作用。
医学: 由于其抑制CK2的能力(CK2在癌细胞中通常过表达),因此正在探索其在癌症治疗中的潜在治疗应用。
工业: 用于开发针对CK2的新药和治疗剂
作用机制
CGP-029482通过特异性抑制蛋白激酶CK2来发挥作用。该化合物与CK2的ATP/GTP位点结合,阻止其底物的磷酸化。这种抑制会破坏CK2调节的各种细胞过程,包括细胞周期进程、凋亡和DNA修复。 涉及的分子靶点和通路包括CK2的ATP结合口袋以及由CK2活性调节的下游信号通路 .
类似化合物:
芹菜素: 一种黄酮类化合物,也抑制CK2,但与CGP-029482相比选择性较低。
槲皮素: 另一种具有CK2抑制活性的黄酮类化合物,但具有更广泛的靶点。
CGP-029482的独特性: CGP-029482因其作为CK2抑制剂的高选择性和效力而独一无二。与其他CK2抑制剂不同,CGP-029482具有较低的K(i)值,表明其具有更强的结合亲和力和在抑制CK2活性方面的更高效力。 这种选择性使其成为研究CK2相关细胞过程和开发靶向疗法的宝贵工具 .
相似化合物的比较
Apigenin: A flavonoid that also inhibits CK2 but is less selective compared to CGP-029482.
Quercetin: Another flavonoid with CK2 inhibitory activity but with a broader range of targets.
Uniqueness of CGP-029482: CGP-029482 is unique due to its high selectivity and potency as a CK2 inhibitor. Unlike other CK2 inhibitors, CGP-029482 has a lower K(i) value, indicating stronger binding affinity and greater efficacy in inhibiting CK2 activity. This selectivity makes it a valuable tool for studying CK2-related cellular processes and developing targeted therapies .
属性
CAS 编号 |
391670-48-7 |
---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC 名称 |
2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |
InChI 键 |
INSBKYCYLCEBOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
同义词 |
(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |
产品来源 |
United States |
Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?
A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []
Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?
A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.
Q3: What are the limitations of the current research on IQA and what future directions could be explored?
A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。